Leptosphaerone C

CAS No.:

Cat. No.: VC1945781

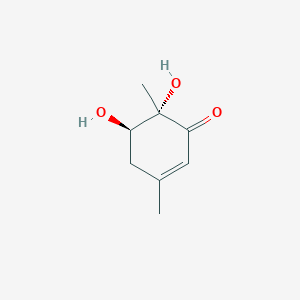

Molecular Formula: C8H12O3

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12O3 |

|---|---|

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | (5R,6S)-5,6-dihydroxy-3,6-dimethylcyclohex-2-en-1-one |

| Standard InChI | InChI=1S/C8H12O3/c1-5-3-6(9)8(2,11)7(10)4-5/h3,7,10-11H,4H2,1-2H3/t7-,8-/m1/s1 |

| Standard InChI Key | JPANATRWCFTRDD-HTQZYQBOSA-N |

| Isomeric SMILES | CC1=CC(=O)[C@@]([C@@H](C1)O)(C)O |

| SMILES | CC1=CC(=O)C(C(C1)O)(C)O |

| Canonical SMILES | CC1=CC(=O)C(C(C1)O)(C)O |

Introduction

Biological Activity

Cytotoxic Properties

The most significant and well-documented biological activity of Leptosphaerone C is its cytotoxicity against cancer cell lines. Multiple studies have reported its potent activity against A-549 human lung cancer cells with an IC50 value of 1.45 μM . This level of cytotoxicity is considered notable and positions Leptosphaerone C as a compound of interest for potential anticancer applications.

Table 1: Cytotoxic Activity of Leptosphaerone C against Cancer Cell Lines

The relatively low IC50 value indicates strong potency against these cancer cells, making it a promising candidate for further investigation in cancer research. For context, compounds with IC50 values below 10 μM against cancer cell lines are generally considered to have significant cytotoxic activity.

Production and Biosynthesis

Source Organisms

Leptosphaerone C has been identified as a secondary metabolite produced by specific fungal species. Among the known producers are members of the following genera:

-

Talaromyces species - Particularly those associated with mangrove environments

-

Leptosphaeria species - Ascomycete fungi known for producing various bioactive compounds

The fungal origin of Leptosphaerone C is consistent with the rich tradition of fungal secondary metabolites serving as important sources of bioactive compounds. Fungi have evolved complex biosynthetic pathways to produce diverse chemical structures with various ecological functions, many of which demonstrate significant bioactivities in human cellular systems.

Comparative Analysis with Related Compounds

Leptosphaerone C belongs to a larger family of fungal polyketides, many of which share structural similarities and bioactive properties. This section examines how Leptosphaerone C compares with related compounds from similar fungal sources.

Table 2: Comparison of Leptosphaerone C with Related Fungal Metabolites

This comparison highlights the structural and functional diversity of fungal metabolites, even among those isolated from similar sources. The specific modifications to core structures often result in distinct biological activities, as observed with the varying cytotoxic profiles of these compounds against different cell lines.

Research Status and Future Directions

Current Research Status

Research on Leptosphaerone C remains in relatively early stages compared to more extensively studied natural products. The current literature indicates:

-

Initial isolation and structural characterization have been accomplished

-

Preliminary cytotoxicity data against specific cancer cell lines is available

-

Basic understanding of its taxonomic distribution among fungal producers exists

Research Opportunities

Several promising research directions could advance understanding of Leptosphaerone C:

-

Complete three-dimensional structure determination using X-ray crystallography or advanced NMR techniques

-

Expanded cytotoxicity screening against diverse cancer cell panels

-

Investigation of specific cellular targets and signaling pathways affected

-

Development of efficient synthetic or semi-synthetic production methods

-

Evaluation of in vivo efficacy in animal models of cancer

-

Identification and characterization of the biosynthetic gene cluster

These research avenues would significantly enhance the understanding of this compound and its potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume